molecular formula C12H13BrO2 B8718403 Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Cat. No.: B8718403
M. Wt: 269.13 g/mol
InChI Key: YGQFGQYLISNVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-but-3-en-1-ylbenzoate is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 3-bromo-2-but-3-enylbenzoate

InChI

InChI=1S/C12H13BrO2/c1-3-4-6-9-10(12(14)15-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6H2,2H3

InChI Key

YGQFGQYLISNVGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with freshly prepared LDA (42 mmol) from n-BuLi and i-Pr2NH was dropped a solution of 3-bromo-2-methylbenzoic acid (3.0 g, 14 mmol) at −78° C. The reaction turned red right away. After stirring the mixture for 15 minutes, allyl bromide (8.4 g, 70 mmol) was dropped into the reaction. The reaction was allowed to warm up to 0° C. The reaction was quenched with 1N HCl, and extracted with EtOAc (100 mL×2). The extracts were combined, washed with brine, dried over sodium sulfate, and concentrated to give a light yellow oil. The oil was dissolved in toluene (30 mL) and methanol (10 mL) and treated with excess TMSdiazo methane (10 mL, 2.0 M in ether). Excess TMSdiazomethane was quenched with acetic acid when TLC indicated the reaction was done. The mixture was concentrated and crude product was purified by silica gel chromatography to afford methyl 3-bromo-2-but-3-en-1-ylbenzoate. 1H-NMR (500 MHz, CDCl3) δ ppm 7.78 (d, J=8.0 Hz, 1H), 7.76 (d, J=8.0 Hz, 1H), 7.15 (t, J=8.0 Hz, 1H), 5.98 (m, 1H), 5.12 (d, 17 Hz, 1H), 5.04 (d, J=10 Hz, 1H), 3.94 (s, 3H), 3.18 (m, 2H), 2.41 (m, 2H).
Name
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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